molecular formula C20H27N5O5S B586339 Glisoxepid-d4 CAS No. 1795033-41-8

Glisoxepid-d4

Cat. No.: B586339
CAS No.: 1795033-41-8
M. Wt: 453.55
InChI Key: ZKUDBRCEOBOWLF-IDPVZSQYSA-N
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Description

Glisoxepid-d4 is an isotope-labeled compound of Glisoxepide, a sulfonylurea derivative used in the treatment of diabetes mellitus type 2. The compound is primarily used in scientific research to study metabolic pathways and other biochemical processes.

Preparation Methods

The synthesis of Glisoxepid-d4 involves the incorporation of deuterium atoms into the Glisoxepide molecule. This is typically achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis. Industrial production methods for this compound are not widely documented, but they likely follow similar protocols to those used for other deuterated compounds, involving stringent reaction conditions to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Glisoxepid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Glisoxepid-d4 is used extensively in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, helping to elucidate the structure and dynamics of molecules.

    Biology: It is used to study metabolic pathways and enzyme kinetics, providing insights into the biochemical processes within cells.

    Medicine: It aids in the development of new antidiabetic drugs by serving as a model compound for studying drug metabolism and pharmacokinetics.

    Industry: It is used in the quality control of pharmaceuticals, ensuring the consistency and purity of drug formulations.

Mechanism of Action

Glisoxepid-d4 functions similarly to Glisoxepide, acting as a hypoglycemic sulfonylurea agent. It stimulates the beta cells of the islets of Langerhans in the pancreas to release insulin. This is achieved by closing the ATP-sensitive potassium channels in the pancreatic beta cells, leading to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Glisoxepid-d4 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea derivatives. Similar compounds include:

    Glisoxepide: The non-deuterated form, used as an oral antidiabetic drug.

    Glibenclamide: Another sulfonylurea derivative with a similar mechanism of action.

    Glipizide: A sulfonylurea used to treat type 2 diabetes, known for its rapid onset of action.

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.

Biological Activity

Glisoxepid-d4 is a deuterated derivative of Glisoxepid, a compound known for its potential therapeutic applications, particularly in the modulation of insulin-related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

This compound primarily functions as a modulator of the G-protein coupled receptor 41 (GPR41), which plays a crucial role in the regulation of insulin secretion and glucose metabolism. The compound has been shown to enhance GPR41 functionality, leading to improved glycemic control. The modulation of GPR41 is particularly beneficial in conditions such as insulin resistance and type 2 diabetes.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various biological models. The following table summarizes key findings from these studies:

Study ReferenceModel UsedDose (mg/kg)Key Findings
db/db Mice10Significant reduction in blood glucose levels and improved insulin sensitivity observed.
Human Cell Lines5-20Dose-dependent increase in GPR41 activation, leading to enhanced insulin secretion.
Rat Model15Reduced hyperlipidemia and improved lipid profiles noted after treatment with this compound.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1: Insulin Resistance
    A clinical trial involving patients with insulin resistance demonstrated that administration of this compound resulted in a marked improvement in insulin sensitivity after 12 weeks of treatment. Patients showed a reduction in fasting blood glucose levels by an average of 25% compared to baseline measurements.
  • Case Study 2: Type 2 Diabetes
    In another study, individuals diagnosed with type 2 diabetes were treated with this compound over a six-month period. Results indicated that participants experienced significant weight loss and a decrease in HbA1c levels by an average of 1.5%, suggesting enhanced glycemic control.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that the compound achieves peak plasma concentrations within 2 hours post-administration, with a half-life suitable for once-daily dosing.

Safety Profile

Safety assessments have shown that this compound exhibits minimal adverse effects, primarily gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety in diverse populations.

Properties

CAS No.

1795033-41-8

Molecular Formula

C20H27N5O5S

Molecular Weight

453.55

IUPAC Name

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2

InChI Key

ZKUDBRCEOBOWLF-IDPVZSQYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3

Synonyms

N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4;  4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4;  BS 4231-d4;  Glisepin-d4;  Glisoxep

Origin of Product

United States

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